Cas no 473732-66-0 (1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine)

1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine is a fluorinated aromatic amine compound featuring a propylamine side chain. Its structure, incorporating both fluorine and trifluoromethyl substituents, enhances its electron-withdrawing properties and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group improves lipophilicity, potentially enhancing bioavailability in drug development. This compound is particularly useful in the design of bioactive molecules, including CNS-targeting agents and enzyme inhibitors, due to its ability to modulate electronic and steric effects. Its precise reactivity and stability under various conditions make it a versatile building block for advanced organic synthesis.
1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine structure
473732-66-0 structure
Product Name:1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine
CAS No:473732-66-0
MF:C10H11F4N
MW:221.194656610489
CID:2161020
PubChem ID:22337671
Update Time:2025-10-29

1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine Chemical and Physical Properties

Names and Identifiers

    • 1-[3-FLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE
    • A1-19180
    • SCHEMBL4020708
    • 1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine
    • 473732-66-0
    • DTXSID801210298
    • 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
    • N11373
    • alpha-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
    • SB79798
    • LPQFPLJRYJOIMC-UHFFFAOYSA-O
    • I+/--Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
    • DB-226045
    • 1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine
    • Inchi: 1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
    • InChI Key: LPQFPLJRYJOIMC-UHFFFAOYSA-N
    • SMILES: FC1=C(C(F)(F)F)C=CC(=C1)C(CC)N

Computed Properties

  • Exact Mass: 221.083
  • Monoisotopic Mass: 221.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 2.7

1-[3-Fluoro-4-(trifluoromethyl)phenyl]propylamine Pricemore >>

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